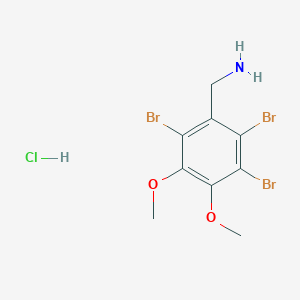![molecular formula C12H17FN2O B2907258 2-[(1-Tert-butylazetidin-3-yl)oxy]-3-fluoropyridine CAS No. 2202078-80-4](/img/structure/B2907258.png)
2-[(1-Tert-butylazetidin-3-yl)oxy]-3-fluoropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1-Tert-butylazetidin-3-yl)oxy]-3-fluoropyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is a pyridine derivative that contains a tert-butylazetidine group and a fluorine atom.
Mechanism of Action
Target of Action
It is known that this compound is used as a rigid linker in protac development for targeted protein degradation . The specific proteins targeted by this compound would depend on the other components of the PROTAC molecule.
Mode of Action
As a part of a PROTAC molecule, 2-[(1-Tert-butylazetidin-3-yl)oxy]-3-fluoropyridine would contribute to the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase . This leads to the ubiquitination and subsequent degradation of the target protein.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-[(1-Tert-butylazetidin-3-yl)oxy]-3-fluoropyridine in lab experiments is its potential as a lead compound for drug discovery. This compound has shown promising biological activities, making it a valuable tool for investigating specific biological pathways. However, one of the limitations of using this compound is its potential toxicity and side effects, which must be carefully evaluated in preclinical studies.
Future Directions
There are several potential future directions for research on 2-[(1-Tert-butylazetidin-3-yl)oxy]-3-fluoropyridine. One direction is the development of new analogs with improved potency and selectivity. Another direction is the investigation of the mechanism of action of this compound to identify specific molecular targets. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in preclinical and clinical settings, which could lead to its development as a new drug for the treatment of various diseases.
Synthesis Methods
The synthesis of 2-[(1-Tert-butylazetidin-3-yl)oxy]-3-fluoropyridine involves the reaction of tert-butylazetidine with 3-fluoropyridine in the presence of a catalyst. The reaction is carried out under specific conditions to obtain the desired product in high yield and purity. The synthesis of this compound has been reported in several scientific publications, and it is considered a reliable and reproducible method.
Scientific Research Applications
2-[(1-Tert-butylazetidin-3-yl)oxy]-3-fluoropyridine has been used in various scientific research applications, including drug discovery, medicinal chemistry, and pharmacology. This compound has shown potential as a lead compound for the development of new drugs that target specific biological pathways. It has been reported to exhibit antitumor, anti-inflammatory, and antiviral activities, making it a promising candidate for the treatment of various diseases.
properties
IUPAC Name |
2-(1-tert-butylazetidin-3-yl)oxy-3-fluoropyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O/c1-12(2,3)15-7-9(8-15)16-11-10(13)5-4-6-14-11/h4-6,9H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXZUTVRTYQMHGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CC(C1)OC2=C(C=CC=N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{5-[(3-Methylphenyl)amino]-1,3,4-thiadiazol-2-yl}acetohydrazide](/img/structure/B2907183.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-amine](/img/structure/B2907184.png)


![[2-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)amino]-2-oxoethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2907190.png)

![Methyl (1R,4R,5R)-4-bromobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B2907193.png)



